![molecular formula C12H21ClO2S B13567440 [1,1'-Bi(cyclohexane)]-2-sulfonyl chloride](/img/structure/B13567440.png)
[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride is a chemical compound with the molecular formula C12H21ClO2S. It is a clear, pale liquid known for its unique blend of reactivity and stability, making it an invaluable tool for a wide range of laboratory applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride typically involves the sulfonylation of [1,1’-bi(cyclohexane)] with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products Formed
Substitution Reactions: The major products include sulfonamides, sulfonate esters, and sulfonate salts.
Elimination Reactions: The major products are alkenes or other unsaturated compounds.
Aplicaciones Científicas De Investigación
[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Bi(cyclohexane)]-2-sulfonic acid: Similar in structure but contains a sulfonic acid group instead of a sulfonyl chloride group.
[1,1’-Bi(cyclohexane)]-2-sulfonate esters: These compounds contain sulfonate ester groups and are used in similar applications as [1,1’-Bi(cyclohexane)]-2-sulfonyl chloride.
Uniqueness
[1,1’-Bi(cyclohexane)]-2-sulfonyl chloride is unique due to its high reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions and form a wide range of products sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12H21ClO2S |
|---|---|
Peso molecular |
264.81 g/mol |
Nombre IUPAC |
2-cyclohexylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H21ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9H2 |
Clave InChI |
STGSZWUNTLGCIB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CCCCC2S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({4-[({2H,3H,4H-pyrano[2,3-c]pyridin-6-yl}methyl)amino]piperidin-1-yl}methyl)-1,4,7-triazatricyclo[6.3.1.0,4,12]dodeca-6,8(12),9-triene-5,11-dione](/img/structure/B13567368.png)
![3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride](/img/structure/B13567373.png)

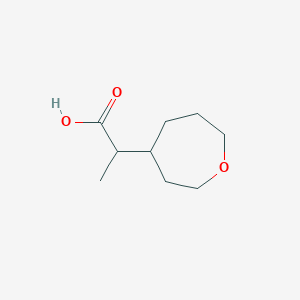
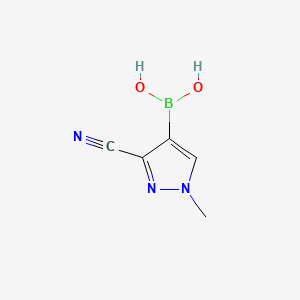
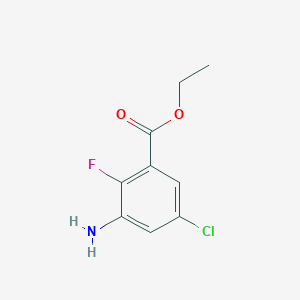
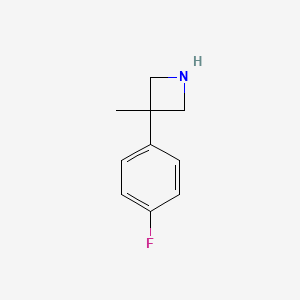
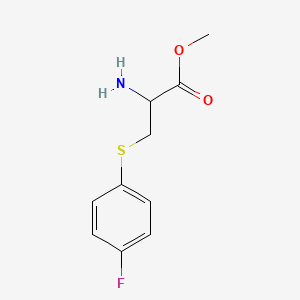

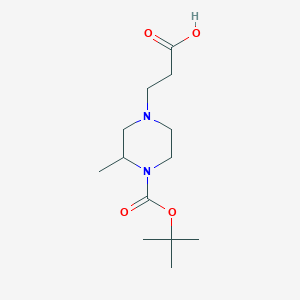
![N-[(5-chlorothiophen-2-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13567415.png)

![6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)
![5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine](/img/structure/B13567431.png)
